6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid
Overview
Description
6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid is a chemical compound with the molecular formula C12H15NO4 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a tetrahydro-2H-pyran-2-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Protection of Hydroxyl Group: The hydroxyl group of nicotinic acid is protected using a tetrahydro-2H-pyran-2-ylmethoxy group.
Substitution Reaction: The protected nicotinic acid undergoes a substitution reaction where the hydrogen atom at the 6-position is replaced by the tetrahydro-2H-pyran-2-ylmethoxy group.
Deprotection: The final step involves the deprotection of the hydroxyl group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid
- 6-(Cyclopentylmethoxy)nicotinic acid
- 6-(Cyclobutylmethoxy)nicotinic acid
Uniqueness
6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid is unique due to the presence of the tetrahydro-2H-pyran-2-ylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits in research and industry.
Biological Activity
6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid is a derivative of nicotinic acid, which has garnered attention for its potential biological activities. This compound is being investigated for its roles in various biological systems, particularly in relation to its interactions with nicotinic acetylcholine receptors (nAChRs) and other molecular targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound includes a nicotinic acid moiety linked to a tetrahydro-2H-pyran group via a methoxy bridge. This structural modification may influence its pharmacological properties, including receptor binding affinity and metabolic stability.
The biological activity of this compound is primarily mediated through its interaction with nAChRs. These receptors are integral to neurotransmission and are implicated in various physiological processes, including cognition, muscle contraction, and neuroprotection.
- Receptor Interaction : The compound exhibits selective binding to specific nAChR subtypes, particularly the α3β4 and α4β2 receptors. Studies have shown that modifications on the pyridine core can enhance selectivity and potency against these receptors .
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may also exert anti-inflammatory effects through enzyme modulation.
Biological Activities
The compound has been evaluated for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, which could be relevant in developing new antibiotics or antifungal agents.
- Neuroprotective Effects : Given its interaction with nAChRs, there is interest in its neuroprotective potential, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Study on nAChR Binding : A study demonstrated that the compound exhibits a Ki value of 123 nM for the α3β4 nAChR subtype, indicating strong binding affinity. This selectivity is crucial for minimizing side effects associated with non-selective nAChR ligands .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in levels of TNF-α and IL-1β, suggesting its potential as an anti-inflammatory agent.
- Neuroprotection in vitro : In vitro assays revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, further supporting its neuroprotective claims.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
6-(oxan-2-ylmethoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-12(15)9-4-5-11(13-7-9)17-8-10-3-1-2-6-16-10/h4-5,7,10H,1-3,6,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMHKLWHUFQCAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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